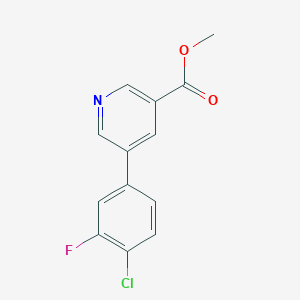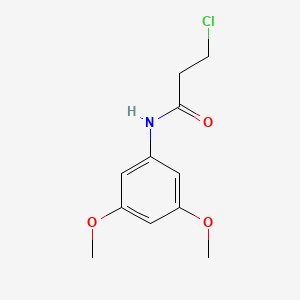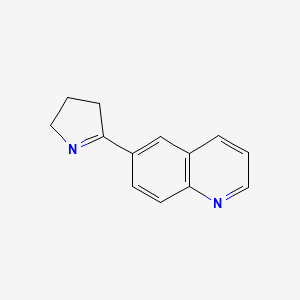
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Overview
Description
“6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline” is a chemical compound with the molecular formula C13H12N2 and a molecular weight of 196.25 . It is a versatile material widely used in scientific research, particularly in the fields of drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of quinoline and its analogues has been achieved through various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Additionally, the synthesis of pyrrolo[2,3-c]quinolines has been achieved through methods such as the Pictet–Spengler reaction .Molecular Structure Analysis
The molecular structure of “this compound” comprises a quinoline ring fused with a dihydro-2H-pyrrol ring . The compound has a monoisotopic mass of 196.100052 Da .Scientific Research Applications
Potential in Cancer Therapy
A series of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, which include compounds related to 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline, were synthesized for potential use as cytotoxic agents. These compounds exhibited promising selective cytotoxic effects toward leukemia cells, highlighting their potential in cancer therapy (Rao et al., 2015).
Synthesis and Functionalization
In the synthesis of functionalized quinoline derivatives, the incorporation of pyrrol-5-yl group plays a key role. The reactivity and selectivity in the formation of such compounds allow for diverse functional group diversification on the quinoline nucleus, which is significant for structural and biological activity assessments (Verma et al., 2011).
Diuretic Properties
Compounds similar to this compound, specifically 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown strong diuretic properties, suggesting their use as new hypertension remedies. Their polymorphic modifications offer insights into their organization at a molecular level, which is crucial for understanding their pharmacological properties (Shishkina et al., 2018).
Antiplasmodial and Antifungal Activity
The synthesis of pyrroloquinolines, structurally similar to this compound, and their derivatives revealed moderate micromolar potency against Plasmodium falciparum, a malaria parasite. Some derivatives also showed potent antifungal activity, demonstrating their potential in antimicrobial research (Vandekerckhove et al., 2015).
Anion Recognition and Sensor Applications
The use of compounds related to this compound in the synthesis of neutral anion receptors has been explored. These compounds have shown enhanced affinity for anions such as fluoride, chloride, and dihydrogen phosphate, suggesting their application in sensor technology and anion recognition (Anzenbacher et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species
Biochemical Pathways
Given the potential antileishmanial activity , it may interfere with pathways essential for the survival or replication of Leishmania species
Pharmacokinetics
A related compound demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
Based on the potential antileishmanial activity , it may lead to the death or inhibition of Leishmania species
Properties
IUPAC Name |
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJJPFEQXKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587624 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847248-44-6 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


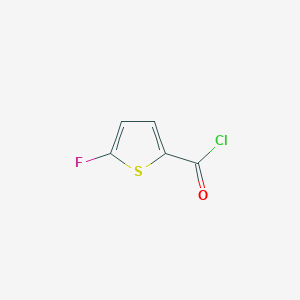

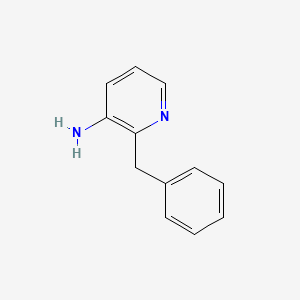
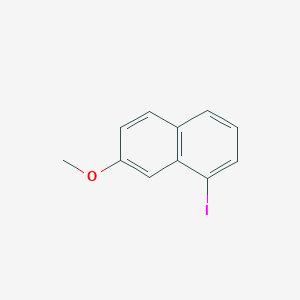
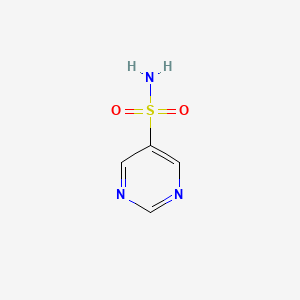
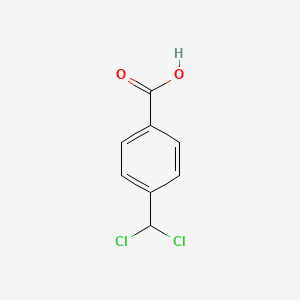

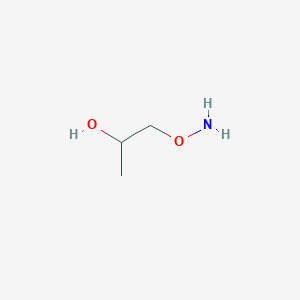
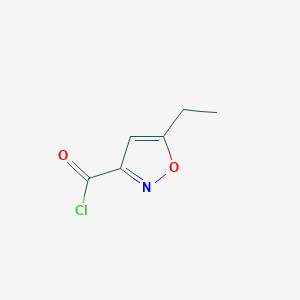

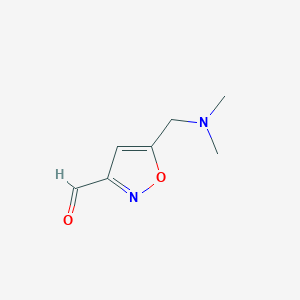
![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)
